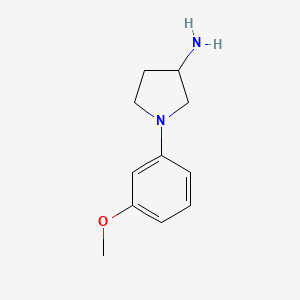
3-メチル-2-(4-フェノキシベンゾイル)ピリジン
説明
“3-Methyl-2-(4-phenoxybenzoyl)pyridine” is a chemical compound with the molecular formula C19H15NO2 . It has a molecular weight of 289.33 . The IUPAC name for this compound is (4-methyl-2-pyridinyl)(4-phenoxyphenyl)methanone .
Molecular Structure Analysis
The InChI code for “3-Methyl-2-(4-phenoxybenzoyl)pyridine” is 1S/C19H15NO2/c1-14-11-12-20-18(13-14)19(21)15-7-9-17(10-8-15)22-16-5-3-2-4-6-16/h2-13H,1H3 . This code represents the molecular structure of the compound.. More detailed physical and chemical properties were not found in the search results.
科学的研究の応用
鎮痛薬および鎮静剤
3-メチル-2-(4-フェノキシベンゾイル)ピリジン: 誘導体は、鎮痛薬および鎮静剤としての潜在的な用途について研究されてきました。 これらの化合物は、さまざまな生物学的標的に作用して痛覚を調節し、鎮静を誘発するため、新しい疼痛管理療法の開発に役立ちます .
抗糖尿病活性
研究では、特定のピロロピリジン誘導体が抗糖尿病特性を示すことが示されています。 これらの化合物は、血糖値に影響を与え、インスリン感受性を改善することにより、糖尿病の新しい治療法を提供する可能性があります .
抗マイコバクテリア特性
ピロロピリジン誘導体の抗マイコバクテリア活性により、結核など、マイコバクテリアによって引き起こされる感染症の治療のための候補となっています。 これらの細菌の増殖を阻害する能力により、新規の抗マイコバクテリア薬の開発につながる可能性があります .
抗ウイルス用途
ピロロピリジン誘導体は、ウイルス感染の治療に有望であることが示されています。 特にHIV-1に対する抗ウイルス活性により、抗レトロウイルス療法レジメンの潜在的な成分として位置付けられています .
抗腫瘍および抗癌活性
3-メチル-2-(4-フェノキシベンゾイル)ピリジン誘導体の抗腫瘍特性は、癌研究において重要です。 DNA複製における重要な酵素であるトポイソメラーゼIの潜在的な阻害剤として、これらの化合物は癌細胞の増殖を遅らせるのに有効である可能性があります .
神経系および免疫系疾患
研究によると、ピロロピリジン誘導体は、神経系および免疫系の疾患の治療に使用できる可能性があります。 特定の受容体および酵素との相互作用により、これらのシステムに影響を与えるさまざまな状態の新しい治療法につながる可能性があります .
特性
IUPAC Name |
(3-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-6-5-13-20-18(14)19(21)15-9-11-17(12-10-15)22-16-7-3-2-4-8-16/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJGDEOESUZSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236121 | |
| Record name | (3-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187171-17-0 | |
| Record name | (3-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(5-Phenyl-1,2-oxazol-3-yl)formamido]acetic acid](/img/structure/B1454058.png)







![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1454070.png)
amine](/img/structure/B1454071.png)